Hexanitrohexaazaisowurtzitane

Description

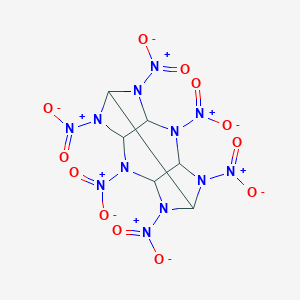

Structure

3D Structure

Properties

CAS No. |

135285-90-4 |

|---|---|

Molecular Formula |

C6H6N12O12 |

Molecular Weight |

438.19 g/mol |

IUPAC Name |

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecane |

InChI |

InChI=1S/C6H6N12O12/c19-13(20)7-1-2-8(14(21)22)5(7)6-9(15(23)24)3(11(1)17(27)28)4(10(6)16(25)26)12(2)18(29)30/h1-6H |

InChI Key |

NDYLCHGXSQOGMS-UHFFFAOYSA-N |

SMILES |

C12C3N(C4C(N3[N+](=O)[O-])N(C(N1[N+](=O)[O-])C(N2[N+](=O)[O-])N4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C12C3N(C4C(N3[N+](=O)[O-])N(C(N1[N+](=O)[O-])C(N2[N+](=O)[O-])N4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

135285-90-4 |

Pictograms |

Explosive; Irritant |

Synonyms |

hexanitrohexaazaisowurzitane HNIW |

Origin of Product |

United States |

Foundational & Exploratory

history and discovery of Hexanitrohexaazaisowurtzitane

An In-depth Technical Guide to the History and Discovery of Hexanitrohexaazaisowurtzitane (CL-20)

Introduction

This compound, commonly known as HNIW or CL-20, is a polycyclic nitramine explosive with the chemical formula C₆H₆N₁₂O₁₂.[1] Since its synthesis, CL-20 has been recognized as one of the most powerful non-nuclear explosives, exhibiting a superior performance profile compared to traditional energetic materials like RDX and HMX.[2][3] It boasts a higher crystal density, greater heat of formation, and a more favorable oxidizer-to-fuel ratio.[4] This guide provides a comprehensive overview of the history, discovery, synthesis, and fundamental properties of this landmark energetic material.

History and Discovery

The quest for more powerful and less sensitive energetic materials has been a long-standing goal in military and industrial research. A significant impetus for this research was the tragic fire and series of explosions on the aircraft carrier USS Forrestal in 1967, which highlighted the need for less sensitive munitions.[5] This event spurred the Office of Naval Research (ONR) to fund programs aimed at developing new explosives with performance comparable to or exceeding RDX and HMX but with reduced sensitivity.[5]

This research culminated in the first successful synthesis of this compound in 1987 by Dr. Arnold T. Nielsen and his team at the Naval Air Warfare Center in China Lake, California.[6][7][8][9] The designation "CL-20" is derived from the China Lake facility where it was discovered.[3][9] The discovery was a major breakthrough in the field of energetic materials.[9] The complex, caged structure of the hexaazaisowurtzitane molecule was a remarkable achievement in synthetic chemistry.[5]

Physicochemical and Explosive Properties

CL-20 is a white crystalline solid with several known polymorphs, the most common being α, β, γ, and ε.[2][10] The ε-polymorph is the most dense and thermally stable, making it the most desirable for applications.[2][10] A key characteristic of CL-20 is its high density, which contributes significantly to its explosive performance.[2] It is also known for its high detonation velocity and pressure.[6] However, a major challenge for its application has been its relatively high sensitivity to mechanical stimuli like impact and friction.[11]

Comparative Properties of CL-20 and Other Explosives

| Property | CL-20 (ε-polymorph) | HMX | RDX |

| Chemical Formula | C₆H₆N₁₂O₁₂ | C₄H₈N₈O₈ | C₃H₆N₆O₆ |

| Molar Mass ( g/mol ) | 438.19 | 296.16 | 222.12 |

| Density (g/cm³) | 2.044[1][2] | 1.91 | 1.82 |

| Detonation Velocity (m/s) | 9,500[1] | 9,100 | 8,750 |

| RE Factor | 1.9[1] | 1.7 | 1.6 |

| Impact Sensitivity (H₅₀, cm) | 14-22[2][12] | ~32 | ~28 |

Synthesis of this compound

The synthesis of CL-20 is a multi-step process that has been refined over the years to improve yield, purity, and cost-effectiveness. The original synthesis route developed by Nielsen remains a foundational method.

General Synthesis Pathway

The most common synthesis route begins with the condensation of benzylamine (B48309) and glyoxal (B1671930) to form the protective cage structure, followed by debenzylation and nitration.

Experimental Protocols

Step 1: Synthesis of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.0⁵,⁹.0³,¹¹]dodecane (HBIW)

-

Reactants: Benzylamine and glyoxal.[1]

-

Procedure: Benzylamine is condensed with glyoxal under acidic and dehydrating conditions.[1] Formic acid is often used as the catalyst.[9] The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or ethanol.

-

Product: The resulting product is the fully benzylated cage compound, HBIW.

Step 2: Synthesis of Tetraacetyldibenzylhexaazaisowurtzitane (TADBIW)

-

Reactant: HBIW.

-

Procedure: Four of the six benzyl (B1604629) groups of HBIW are selectively removed via hydrogenolysis.[1] This is achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] The newly exposed amino groups are then acetylated in the same step using acetic anhydride (B1165640) as both the solvent and acetylating agent.[1]

-

Product: TADBIW.

Step 3: Synthesis of this compound (HNIW/CL-20)

-

Reactant: TADBIW.

-

Procedure: The final step involves the nitrolysis of TADBIW to replace the remaining benzyl and acetyl groups with nitro groups. This is a powerful nitration reaction carried out using strong nitrating agents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitrosonium tetrafluoroborate (NOBF₄).[1] Other nitrating systems like nitric acid/sulfuric acid mixtures can also be employed.[13]

-

Product: The crude product is a mixture of HNIW polymorphs, which then requires recrystallization to obtain the desired ε-polymorph.[7]

Polymorphism of CL-20

CL-20 is known to exist in at least four stable polymorphic forms at ambient conditions: α, β, γ, and ε.[2][10] These polymorphs have different crystal structures, densities, and sensitivities. The ε-polymorph is the most sought after for applications due to its highest density and thermal stability.[10] However, ε-HNIW can undergo a phase transformation to the γ-form at elevated temperatures (around 160-170 °C), which can lead to increased sensitivity and performance issues.[14]

Decomposition Mechanism

Understanding the decomposition pathway of energetic materials is crucial for predicting their stability and performance. Computational studies, such as those using Density Functional Theory (DFT), combined with experimental methods have elucidated the thermal decomposition mechanism of CL-20.[15][16] Unlike many other nitramines where the initial step is the cleavage of an N-NO₂ bond, a key decomposition pathway for CL-20 involves the cleavage of the strained cage structure itself.[15][16]

This fragmentation leads to the formation of other energetic species, which contributes to the high energy release of CL-20.[15][16]

Conclusion

The discovery of this compound (CL-20) was a landmark achievement in the field of energetic materials, born from a dedicated research effort to enhance military munitions' safety and performance. Its complex synthesis and unique properties, including its high density and energy output, have made it a subject of intense study and development. While challenges related to its sensitivity and production cost remain, ongoing research into new synthesis routes, co-crystallization, and formulation technologies continues to expand its potential applications in advanced propulsion systems and high-performance explosives.[6][11][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound or CL-20 in India: Synthesis and Characterisation - ProQuest [proquest.com]

- 3. Chemical of the Week: CL-20 : RRC Polytech: Academic News [rrc.ca]

- 4. scribd.com [scribd.com]

- 5. imemg.org [imemg.org]

- 6. researchgate.net [researchgate.net]

- 7. ndia.dtic.mil [ndia.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jes.or.jp [jes.or.jp]

- 11. researchgate.net [researchgate.net]

- 12. Cocrystal explosive hydrate of a powerful explosive, HNIW, with enhanced safety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. US7279572B2 - Process for the 2-stage synthesis of this compound starting from a primary amine - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Decomposition Mechanism of this compound (CL-20) by Coupled Computational and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CL-20-Based Cocrystal Energetic Materials: Simulation, Preparation and Performance | MDPI [mdpi.com]

An In-depth Technical Guide to the Initial Synthesis of the Energetic Material CL-20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (HNIW), commonly known as CL-20. As a landmark energetic material, CL-20 possesses one of the highest energy densities among known explosives.[1] This document details the foundational synthetic pathways, experimental protocols, and quantitative data, intended to serve as a valuable resource for professionals in chemistry and energetic materials research.

Introduction to the Synthetic Strategy

The first synthesis of CL-20 was accomplished by Dr. Arnold T. Nielsen at the Naval Weapons Center, China Lake, California, in the late 1980s.[2] The core of the synthesis revolves around the construction of the complex polycyclic hexaazaisowurtzitane cage structure. The most established and economically viable route begins with the synthesis of a key precursor, 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (HBIW).[1] This intermediate is then subjected to a series of debenzylation and nitration steps to yield the final CL-20 product.[3] Direct nitration of HBIW is not feasible as the molecule is unstable in the required acidic nitrating environment.[4][5]

The overall synthetic approach can be summarized in two main stages:

-

Formation of the Hexaazaisowurtzitane Cage: Condensation of benzylamine (B48309) and glyoxal (B1671930) to form HBIW.

-

Functional Group Transformation: Stepwise replacement of the protective benzyl (B1604629) groups with nitro groups.

This guide will elaborate on the critical steps and variations reported in the literature for this synthetic pathway.

Synthesis of the Precursor: Hexabenzylhexaazaisowurtzitane (HBIW)

The formation of the HBIW cage is achieved through the acid-catalyzed condensation of six molecules of benzylamine with three molecules of glyoxal.[6] The reaction is typically conducted in an organic solvent.

The proposed mechanism for HBIW formation is a multi-stage process involving the initial formation of dicarbinolamine and diimine intermediates.[6][7] The choice of catalyst, solvent, reaction temperature, and reagent addition rates are critical parameters that influence the yield and purity of the final product.[6]

Conversion of HBIW to CL-20

The transformation of HBIW to CL-20 involves the critical steps of removing the protective benzyl groups and introducing the nitro functionalities. The original route developed by Nielsen and subsequent process improvements have led to a multi-step pathway that typically involves:

-

Reductive Acetylation: HBIW undergoes hydrogenolysis to remove some of the benzyl groups, which are replaced by acetyl groups. This often yields intermediates like 2,6,8,12-tetraacetyl-4,10-dibenzyl-2,4,6,8,10,12-hexaazaisowurtzitane (often abbreviated as TADB or TADBIW).[8][9] This step is a significant cost driver due to the use of expensive palladium-based catalysts, which are prone to deactivation.[1][3]

-

Nitrosation: The remaining benzyl groups on the acetylated intermediate are replaced with nitroso groups. For instance, reacting the tetraacetyl-dibenzyl intermediate with a nitrosating agent forms a tetraacetyl-dinitrosohexaazaisowurtzitane.[10]

-

Nitration (Nitrolysis): In the final step, the acetyl and nitroso groups are replaced by nitro groups through a nitrolysis reaction, typically using a potent nitrating agent such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate, to yield CL-20.[8][10]

An overview of the synthesis pathway is depicted in the workflow diagram below.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature.

Protocol 1: Synthesis of Hexabenzylhexaazaisowurtzitane (HBIW) - Large Laboratory Scale [6][7]

-

A 10 L reactor equipped with a reflux condenser, thermocouple, mechanical stirrer, and a heating-cooling jacket is charged with methanol (B129727) (5.00 L), water (0.44 L), benzylamine (1.30 L, 11.8 mol), and 60% chloric(VII) acid (0.15 L, 1.4 mol).

-

The reaction mixture is stirred and cooled to 5 °C.

-

A 40% aqueous glyoxal solution (0.60 L, 5.3 mol) is introduced into the reactor using a peristaltic pump over a period of 2 hours, maintaining the temperature at 5 °C.

-

After the addition of glyoxal is complete, the vessel contents are maintained at 50 °C for 4 hours.

-

The reaction mixture is then cooled, and the precipitated HBIW is isolated.

Protocol 2: Synthesis of CL-20 from 2,6,8,12-Tetraacetyl-4,10-dinitroso-2,4,6,8,10,12-hexaazaisowurtzitane [10]

-

To a solution of 2,6,8,12-tetraacetyl-4,10-dinitroso-2,4,6,8,10,12-hexaazaisowurtzitane (500 g, 1.27 mol) in 99% nitric acid (6 L), add 96% sulfuric acid (750 mL) over a 5-minute period.

-

Heat the reaction mixture to 75-80 °C and maintain this temperature for 2 hours.

-

Pour the reaction mixture into ice/water (30 kg) with vigorous stirring, ensuring the temperature is kept below 35 °C during the addition.

-

Filter the precipitated product and wash with water multiple times until the washings are neutral.

-

The product is isolated in its hydrated alpha form after drying to a constant weight at 40 °C.

Protocol 3: One-Pot Synthesis of CL-20 from Tetraacetyldibenzylhexaazaisowurtzitane (TADB) using a Zeolite Catalyst [9]

-

Add 0.3 g (0.58 mmol) of TADB gradually to a magnetically stirred mixture of 5 mL of 98% nitric acid and 0.3 g of H-ZSM-5 zeolite at 0 °C in a 10 mL round-bottom flask.

-

Equip the flask with a water condenser fitted with a calcium chloride guard tube.

-

Heat the mixture under vigorous stirring at 85 °C for 24 hours.

-

After the reaction, remove the zeolite by suction filtration and wash it with 2 mL of hot 98% nitric acid.

-

Cool the reaction mixture to room temperature and then gradually pour it into 10 g of ice-water while stirring.

-

A pale yellow precipitate will form. Filter the precipitate using a sintered glass funnel and wash with water.

-

The crude product can be further purified by flash chromatography to obtain colorless crystals of CL-20.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis procedures.

Table 1: Reaction Parameters for the Synthesis of HBIW

| Parameter | Value | Reference |

|---|---|---|

| Scale | 10 L Reactor | [6][7] |

| Benzylamine Moles | 11.8 mol | [6][7] |

| Glyoxal Moles | 5.3 mol | [6][7] |

| Catalyst | 60% Chloric(VII) Acid | [6][7] |

| Catalyst Moles | 1.4 mol | [6][7] |

| Solvent | Methanol/Water | [6][7] |

| Initial Temperature | 5 °C | [6][7] |

| Reaction Temperature | 50 °C | [6][7] |

| Reaction Time | 4 hours | [6][7] |

| Yield | ~68-78% |[7] |

Table 2: Reaction Parameters for the Nitrolysis to CL-20

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,6,8,12-tetraacetyl-4,10-dinitroso-2,4,6,8,10,12-hexaazaisowurtzitane | [10] |

| Nitrating Agent | 99% HNO₃ / 96% H₂SO₄ | [10] |

| Reaction Temperature | 75-80 °C | [10] |

| Reaction Time | 2 hours | [10] |

| Yield | 93% | [10] |

| Purity (HPLC) | 99.0% |[10] |

Synthesis Workflow Visualization

The following diagram illustrates the key steps in a common pathway for the synthesis of CL-20.

Caption: A generalized workflow for the synthesis of CL-20 from glyoxal and benzylamine.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. imemg.org [imemg.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US7279572B2 - Process for the 2-stage synthesis of hexanitrohexaazaisowurtzitane starting from a primary amine - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of Hexanitrohexaazaisowurtzitane (CL-20)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanitrohexaazaisowurtzitane, commonly known as HNIW or CL-20, is a landmark achievement in the field of energetic materials. With the chemical formula C₆H₆N₁₂O₁₂, this polycyclic nitramine possesses a highly strained cage structure, resulting in exceptional density and detonation performance that surpasses conventional high explosives like HMX and RDX.[1][2] This technical guide provides a comprehensive overview of the molecular structure of CL-20, focusing on its synthesis, polymorphic forms, and detailed physicochemical properties. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of high-energy-density materials.

Molecular Structure and Polymorphism

This compound is characterized by a unique and rigid isowurtzitane cage composed of a six-membered ring and two five-membered rings.[2] Six nitro groups are attached to the nitrogen atoms of this cage, contributing to its high energy content. The orientation of these nitro groups relative to the rings of the cage structure gives rise to several crystalline polymorphs, each with distinct physical properties.[3]

At ambient temperature and pressure, four primary polymorphs of CL-20 have been identified: α, β, γ, and ε.[4] A fifth high-pressure polymorph, ζ, also exists.[2] Among these, the ε-polymorph is the most thermodynamically stable and possesses the highest crystal density, making it the most desirable for practical applications.[4][5] The transition between these polymorphic forms can be induced by factors such as temperature, pressure, and the choice of solvent during crystallization.[4][6] For instance, the ε-form can transform into the γ-form upon heating.[3]

Synthesis of ε-Hexanitrohexaazaisowurtzitane

The synthesis of ε-HNIW is a multi-step process that requires precise control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the nitration of a suitable precursor, such as 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW).[7]

Experimental Protocol: Synthesis of ε-HNIW from TAIW

Materials:

-

2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW)

-

Concentrated Nitric Acid (98-92%)

-

Concentrated Sulfuric Acid

-

Ethyl Acetate (solvent)

-

n-Heptane (anti-solvent)

Procedure: [7]

-

Nitration: A mixture of concentrated sulfuric acid and nitric acid is prepared. TAIW is slowly added to this nitrating mixture at room temperature, with the mole ratio of TAIW:HNO₃:H₂SO₄ being approximately 1:64:12. The reaction is mildly exothermic, and the temperature should be maintained between 25-40°C during the addition.

-

Heating: The reaction mixture is then heated to a temperature range of 72-85°C and maintained for approximately 1 hour.

-

Precipitation and Filtration: After the reaction is complete, the mixture is cooled, and the crude CL-20 product precipitates. The precipitate is then filtered.

-

Recrystallization to ε-form: The crude CL-20 is dissolved in a suitable solvent, such as ethyl acetate. An anti-solvent, like n-heptane, is then added under controlled stirring to induce the crystallization of the ε-polymorph. The ratio of CL-20 to solvent and anti-solvent, as well as the rate of anti-solvent addition, are critical parameters for obtaining high-quality ε-CL-20 crystals.

-

Drying: The resulting ε-CL-20 crystals are filtered, washed with the anti-solvent, and dried at room temperature.

Logical Relationship of Synthesis Steps

Physicochemical Properties

The distinct molecular packing and conformations of the CL-20 polymorphs lead to significant differences in their physicochemical properties. A summary of key properties for the α, β, γ, and ε polymorphs is presented below.

Table 1: Physicochemical Properties of HNIW Polymorphs

| Property | α-Polymorph | β-Polymorph | γ-Polymorph | ε-Polymorph |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Pbca | P2₁/c | P2₁/n | P2₁/n |

| Density (g/cm³) | 1.98 | 1.98 | 2.02 | 2.044 |

| Detonation Velocity (m/s) | - | - | - | ~9400[8] |

| Decomposition Temp. (°C) | ~240 | ~220 | ~230 | ~243[4] |

| Impact Sensitivity (J) | - | - | - | 5.6[4] |

Molecular Geometry of ε-HNIW

The precise molecular geometry of the ε-polymorph of this compound has been determined through X-ray diffraction studies and further refined by Density Functional Theory (DFT) calculations.[9] The strained cage structure results in a compact and highly energetic molecule.

Table 2: Selected Bond Lengths and Angles for ε-HNIW (from DFT Calculations) [9]

| Bond | Length (Å) | Angle | Degree (°) |

| N-N | ~1.38 - 1.42 | C-N-N | ~115 - 120 |

| N-C | ~1.45 - 1.48 | N-C-N | ~102 - 105 |

| C-C | ~1.55 - 1.58 | N-C-C | ~103 - 107 |

| C-H | ~1.09 - 1.10 | H-C-N | ~108 - 111 |

| N-O | ~1.21 - 1.23 | O-N-O | ~125 - 128 |

Note: These are approximate ranges based on computational models and can vary slightly based on the specific atoms within the asymmetric unit of the crystal.

Visualization of the ε-HNIW Molecular Cage

Spectroscopic Characterization

The molecular structure of HNIW is further elucidated through various spectroscopic techniques, which are also crucial for quality control and polymorph identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the HNIW molecule and for distinguishing between its polymorphs. The spectra are characterized by strong absorption bands corresponding to the nitro group vibrations.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the CL-20 sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Key Vibrational Modes for ε-HNIW: [10]

-

Asymmetric NO₂ stretching: Multiple strong peaks in the region of 1600-1560 cm⁻¹.

-

Symmetric NO₂ stretching: Strong absorptions around 1300-1200 cm⁻¹.

-

C-H stretching: Weaker bands observed above 3000 cm⁻¹. The peak at approximately 3043 cm⁻¹ is often assigned to the C-H bond of CL-20.[10]

-

Cage vibrations: Complex fingerprint region below 1000 cm⁻¹.

The exact peak positions and their splitting patterns can be used to differentiate between the α, β, γ, and ε polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms within the HNIW cage.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the CL-20 sample is dissolved in a suitable deuterated solvent, such as acetone-d₆.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the spectra. Tetramethylsilane (TMS) is commonly used as an internal standard.

¹H NMR Spectrum of ε-HNIW: [11] The ¹H NMR spectrum of ε-HNIW is relatively simple due to the molecule's symmetry. It typically shows two distinct singlets, corresponding to the two different chemical environments of the protons on the cage.

¹³C NMR Spectrum of ε-HNIW: The ¹³C NMR spectrum also reflects the symmetry of the molecule, showing a limited number of signals corresponding to the carbon atoms of the isowurtzitane cage.

Conclusion

This compound represents a significant advancement in energetic materials science. Its unique caged molecular structure is directly responsible for its exceptional performance characteristics. A thorough understanding of its synthesis, polymorphism, and detailed molecular geometry is crucial for its safe handling, formulation, and application. This technical guide has provided a consolidated overview of these aspects, intended to support the ongoing research and development in this field. The provided experimental protocols and data tables offer a practical resource for scientists and researchers. Further investigations into the co-crystallization and formulation of CL-20 will undoubtedly lead to new energetic materials with tailored properties for a wide range of applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Preparation of Polydopamine Functionalized HNIW Crystals and Application in Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polymorph Stability of ε-HNIW in Different Solvents | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

polymorphs of HNIW and their properties

An In-Depth Technical Guide to the Polymorphs of Hexanitrohexaazaisowurtzitane (HNIW/CL-20)

Introduction

This compound (HNIW), widely known as CL-20, is a landmark energetic material renowned for its high energy density, which surpasses that of conventional explosives like HMX and RDX.[1][2] Synthesized in 1987, its strained cage-like molecular structure, containing six nitro groups, contributes to a high heat of formation and excellent detonation properties, making it a candidate for advanced explosive and propellant formulations.[2][3]

A critical aspect of HNIW in solid-state chemistry is its polymorphism—the ability to exist in multiple distinct crystalline structures. These different polymorphs, while chemically identical, exhibit significant variations in their physical properties, including density, thermal stability, and sensitivity to mechanical stimuli.[4] Such differences have profound implications for the performance, safety, and application of HNIW-based formulations. This guide provides a comprehensive technical overview of the known polymorphs of HNIW, their comparative properties, phase transition behaviors, and the experimental protocols used for their characterization.

The Polymorphs of HNIW

Under ambient temperature and pressure, HNIW is known to exist in four polymorphic forms: α, β, γ, and ε.[3][5] A fifth high-pressure form, ζ, has also been identified.[6] The different polymorphs arise from variations in the extended orientations of the nitro groups relative to the molecular cage, leading to different molecular packing arrangements in the crystal lattice.[4]

Among these, the ε-polymorph is the most technologically significant due to its superior properties. It possesses the highest crystal density and the best thermal stability, coupled with the lowest sensitivity among the common forms, making it the preferred choice for practical applications.[7][8] The primary challenge in the application of HNIW is controlling the crystalline form to maintain the pure, stable ε-phase.[8]

Properties of HNIW Polymorphs

The physical properties of the HNIW polymorphs differ significantly. These quantitative differences are crucial for predicting the performance, stability, and safety of formulations containing the material. The key properties are summarized in the table below.

| Property | α-HNIW | β-HNIW | γ-HNIW | ε-HNIW |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |

| Theoretical Density (g/cm³) | ~1.91[6] | ~1.83[6] | ~1.90[6] | 2.044[4] |

| Impact Sensitivity (J) | 10.14[8] | 11.86[8] | 12.20[8] | 13.13[8] |

| Predicted Sensitivity Order | Most Sensitive[9][10] | Less Sensitive[9][10] | Less Sensitive[9][10] | Least Sensitive[9][10] |

| Thermal Behavior | Transforms to γ-form upon heating[4] | Transforms to γ-form upon heating[4] | Thermally stable up to decomposition | Irreversibly transforms to γ-form (~150-180°C)[4] |

| Decomposition Temp. (°C) | - | - | - | ~242.9[11] |

Note: Sensitivity values can vary based on the specific test method and sample characteristics like crystal quality and particle size.[1] The impact energy of some pure HNIW samples has been reported as low as 5.5 J, highlighting the influence of crystal defects.[7]

Polymorphic Phase Transitions

The stability of the ε-polymorph is paramount for its application. However, it is susceptible to an irreversible solid-solid phase transition to the less dense and more sensitive γ-form when subjected to heat.[4]

The ε → γ Transition

The transformation of ε-HNIW to γ-HNIW is a critical phenomenon that impacts the safety and performance of munitions. This transition typically occurs in the temperature range of 150-180°C, though the onset temperature can be lower.[4] During this process, the two phases can coexist.[4] The transition leads to a decrease in density and thermal stability and an increase in impact sensitivity.[7] The associated volume expansion can also create micro-defects and voids within explosive charges, further increasing sensitivity.[7]

Several factors influence the onset and rate of the ε → γ phase transition:

-

Temperature and Time: As temperature increases, the rate of conversion to the γ-phase accelerates. Isothermal heating at a critical temperature will also drive the transition over time.[4]

-

Purity: Higher chemical purity of the ε-HNIW sample increases the initial phase transition temperature.[4]

-

Particle Size: Samples with smaller particle sizes tend to have a higher initial transition temperature.[4]

-

Additives: The presence of additives can significantly alter the transition temperature. Insensitive additives like graphite (B72142) and paraffin (B1166041) wax have been shown to lower the initial transition temperature, while others like TATB do not have a significant effect.[4]

Experimental Protocols

The characterization of HNIW polymorphs requires a suite of analytical techniques to determine crystal structure, purity, thermal behavior, and other physical properties.

Protocol: Polymorphic Identification and Phase Transition Analysis via Powder X-Ray Diffraction (PXRD)

This method is used to identify the crystalline phase of an HNIW sample and to study its transformation under thermal stress.

-

Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled chamber (e.g., Anton Paar TTK 450) and a suitable detector.[4]

-

Sample Preparation: The HNIW sample is packed into a metallic holder. For quantitative analysis, an internal standard such as α-Al₂O₃ may be mixed with the sample in a known weight ratio.[12]

-

Data Collection:

-

In-Situ Heating:

-

Heat the sample to a target temperature at a controlled rate (e.g., 0.1 °C/s).[4]

-

Allow the temperature to stabilize for a set time (e.g., 5 minutes) before initiating a scan.[4]

-

Collect PXRD patterns at regular temperature intervals (e.g., every 5°C) through the expected transition range (e.g., 125°C to 180°C).[4]

-

-

Data Analysis:

-

Compare the collected patterns to standard diffraction patterns for α, β, γ, and ε-HNIW to identify the polymorph(s) present.

-

Monitor the appearance of characteristic γ-phase peaks (e.g., at 13.36° 2θ) and the disappearance of ε-phase peaks (e.g., at 10.70° 2θ) to determine the transition temperature.[3][4]

-

For quantitative analysis, the intensity ratio of a unique ε-HNIW peak (e.g., 19.9° 2θ) to a peak from the internal standard can be used to calculate the weight percentage of the ε-phase.[12]

-

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with phase transitions and decomposition, providing precise temperature points.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the HNIW sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Data Collection:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

Protocol: Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the HNIW sample, distinguishing it from synthesis precursors or degradation products.

-

Instrumentation: An HPLC system (e.g., Agilent Series 220) with a suitable column (e.g., C18) and a UV detector.[4]

-

Sample Preparation: Accurately weigh the HNIW sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Set an appropriate mobile phase and flow rate.

-

Inject a precise volume of the sample solution into the HPLC system.

-

-

Data Analysis:

-

Record the chromatogram. The area of the peak corresponding to HNIW is proportional to its concentration.

-

Calculate the purity by comparing the area of the main HNIW peak to the total area of all peaks in the chromatogram.

-

Conclusion

The polymorphism of HNIW is a defining characteristic that governs its utility as a high-performance energetic material. The ε-polymorph stands out for its high density and relative stability, making it the form of choice for most applications. However, the potential for an irreversible phase transition to the less desirable γ-form under thermal stress presents a significant challenge for formulation, storage, and operational safety. A thorough understanding and rigorous characterization of the polymorphic state using techniques like PXRD and DSC are essential for ensuring the reliability and safety of HNIW-based energetic systems. Future research continues to focus on methods to stabilize the ε-phase, such as surface coating and co-crystallization, to further enhance the safety and performance of this powerful molecule.[7][8]

References

- 1. jes.or.jp [jes.or.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DFT studies on the four polymorphs of crystalline CL-20 and the influences of hydrostatic pressure on epsilon-CL-20 crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of Polydopamine Functionalized HNIW Crystals and Application in Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of ε-phase in polymorphic HNIW using X-ray diffraction patterns - Beijing Institute of Technology [pure.bit.edu.cn]

An In-depth Technical Guide to the Thermal Stability of the ε-Polymorph of CL-20

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of the ε-polymorph of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), the most powerful and least sensitive of its polymorphs. Understanding the thermal behavior of ε-CL-20 is critical for its safe handling, storage, and application in advanced energetic materials.

Introduction to CL-20 Polymorphism

2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) is a high-energy density material with a complex polymorphic behavior. At ambient pressure, CL-20 is known to exist in four crystalline forms: α, β, γ, and ε.[1] Additionally, ζ and η polymorphs have been identified under high-pressure conditions.[1] The spatial orientation of the six nitro groups on the caged nitramine structure and the molecular packing arrangements give rise to these different polymorphs.[1]

Among the ambient pressure polymorphs, the ε-form is the most sought after due to its highest crystal density (2.044 g/cm³), superior thermal stability, and lowest sensitivity to impact.[2][3] However, ε-CL-20 is susceptible to polymorphic transitions induced by factors such as temperature, pressure, and solvents, which can impact its performance and safety.[1] The thermodynamic stability of the common polymorphs follows the order: ε > γ > β.[4][5]

Thermal Behavior of ε-CL-20

The thermal stability of ε-CL-20 is a critical parameter for its practical applications. Upon heating, ε-CL-20 undergoes a solid-solid polymorphic transition to the γ-form before decomposition.[2][6] This phase transition is an important factor to consider during formulation, storage, and transportation.[5]

2.1. Polymorphic Transition

Experimental studies have shown that the ε → γ phase transformation typically occurs in the temperature range of 115-165 °C.[2][3] The exact temperature of this transition can be influenced by factors such as heating rate, particle size, and the presence of additives or binders.[7] For instance, isothermal experiments have shown that at 120 °C, the ε- and γ-phases can coexist, with the transformation reaching completion at 130 °C.[3] Almost all of the ε-CL-20 transforms after being heated at 150 °C for 12 hours.[3] The activation energy for the ε → γ transition of pure ε-CL-20 has been determined to be 209.97 kJ/mol.[2]

2.2. Thermal Decomposition

Following the polymorphic transition, the resulting γ-CL-20, or any remaining ε-CL-20 at higher temperatures, will undergo thermal decomposition. The decomposition of CL-20 is a complex process that proceeds with self-acceleration and can be described by first-order kinetics with autocatalysis.[6] The initial step in the thermal decomposition of CL-20 is the cleavage of the N-NO2 bond, leading to the formation of NO2.[6][8] The exothermic decomposition peak for ε-CL-20 is typically observed around 230-244 °C in differential scanning calorimetry (DSC) measurements.[6][9]

Quantitative Thermal Stability Data

The following table summarizes key quantitative data related to the thermal stability of ε-CL-20 and its transition to the γ-polymorph.

| Parameter | Value | Method | Reference |

| ε → γ Polymorphic Transition Temperature | 115-165 °C | In-situ XRD, DSC | [2][3][7] |

| ε → γ Transition Completion Temperature | 130 °C | In-situ XRD | [3] |

| Activation Energy (Ea) of ε → γ Transition | 209.97 kJ/mol | Isothermal XRD | [2] |

| Exothermic Decomposition Peak (ε-CL-20) | ~231.3 - 244 °C | DSC | [9][10] |

| Activation Energy (Ea) of ε-CL-20 Decomposition | 118.82 kJ/mol (423–443 K) | Isothermal Manometry | [11] |

| Activation Energy (Ea) of γ-CL-20 Decomposition | 77.74 kJ/mol (453–468 K) | Isothermal Manometry | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the thermal stability of ε-CL-20.

4.1. Preparation of ε-CL-20 by Precipitation

This method is widely used to produce ε-CL-20 with high polymorphic purity.[12][13]

-

Materials: Raw CL-20, Ethyl Acetate (B1210297) (solvent), n-Heptane (antisolvent).

-

Procedure:

-

Dissolve raw CL-20 in ethyl acetate to create a saturated solution.

-

Maintain the solution at a constant temperature (e.g., 25 °C).

-

Add n-heptane as an antisolvent at a controlled rate (e.g., 40-50 ml/min) while stirring the solution at a constant speed (e.g., 150-250 rpm).[13]

-

The ε-CL-20 will precipitate out of the solution.

-

Filter the precipitate, wash with n-heptane, and dry under vacuum.

-

The polymorphic purity of the prepared ε-CL-20 should be confirmed using techniques such as X-ray Diffraction (XRD) or Fourier-Transform Infrared (FTIR) spectroscopy.[14] The chemical purity can be assessed by High-Performance Liquid Chromatography (HPLC).[15]

-

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of phase transitions and decomposition.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh a small amount of ε-CL-20 (typically 1-5 mg) into an aluminum crucible.

-

Experimental Conditions:

-

Heat the sample from ambient temperature to approximately 300 °C.

-

A constant heating rate is applied, typically in the range of 1-10 °C/min.[6]

-

The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

-

Data Analysis: The resulting DSC curve will show an endothermic peak corresponding to the ε → γ phase transition and a sharp exothermic peak corresponding to the decomposition of the material.[10]

4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to study its decomposition profile.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample of ε-CL-20 (typically 1-5 mg) into the TGA sample pan.

-

Experimental Conditions:

-

Heat the sample from ambient temperature through its decomposition range at a constant heating rate (e.g., 10 °C/min).

-

The experiment is typically run under an inert nitrogen atmosphere.

-

-

Data Analysis: The TGA curve will show a sharp decrease in mass corresponding to the decomposition of CL-20.[6] The onset temperature of decomposition and the total mass loss can be determined from the curve.

4.4. In-situ X-ray Diffraction (XRD)

In-situ XRD allows for the direct observation of polymorphic transitions as a function of temperature.

-

Instrument: An X-ray diffractometer equipped with a heating stage.

-

Sample Preparation: A thin layer of ε-CL-20 powder is placed on the sample holder of the heating stage.

-

Experimental Conditions:

-

XRD patterns are collected at various temperatures as the sample is heated.

-

A typical temperature range would be from room temperature to above the expected transition temperature (e.g., 25 °C to 185 °C).[7]

-

-

Data Analysis: The changes in the diffraction patterns with increasing temperature will indicate the transformation from the ε-polymorph to the γ-polymorph. The characteristic peaks of each polymorph can be used to identify and quantify the phases present at each temperature.[16]

Visualizations

The following diagrams illustrate key relationships and workflows related to the thermal stability of ε-CL-20.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 3. researchgate.net [researchgate.net]

- 4. Solid–solid polymorphic transition of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) at high temperature by metadynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Solid–solid phase transition study of ε-CL-20/binder composites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tuning the Energetic Performance of CL-20 by Surface Modification Using Tannic Acid and Energetic Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Preparation and Characterisation of ε-CL-20 by Solvent Evaporation and Precipitation Methods | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cage Strain Energy of Hexanitrohexaazaisowurtzitane (CL-20)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexanitrohexaazaisowurtzitane (HNIW), commonly known as CL-20, stands as one of the most powerful high-energy-density materials (HEDMs) synthesized to date.[1][2] Its superior performance, characterized by high detonation velocity and pressure, is intrinsically linked to its unique molecular structure—a strained polycyclic cage.[3][4] This guide provides a detailed technical examination of the cage strain energy inherent in the CL-20 molecule. It summarizes quantitative data from computational studies, outlines the methodologies used to determine this energy, and explores the relationship between molecular strain and the energetic properties of the compound. This document serves as a core reference for professionals engaged in the research and development of energetic materials.

Introduction to CL-20 and Cage Strain Energy

2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) is a caged polynitramine explosive first synthesized in 1987.[2] Its molecular framework is a tetracyclo[5.5.0.03,11.05,9]dodecane, a highly compact and rigid structure.[1] The energetic properties of such cage compounds are significantly influenced by the strain energy stored within their bonds.[5]

Strain energy in a molecule is the additional internal energy it possesses due to stress on its chemical structure compared to a strain-free reference compound.[6] This energy can be likened to a compressed spring, held in an energetically unfavorable conformation by its bonds.[6] In CL-20, this strain arises from several factors:

-

Ring Strain (Baeyer Strain): Deviation of bond angles from their ideal values. The isowurtzitane cage is composed of fused five- and six-membered rings, which inherently possess angle strain.

-

Torsional Strain (Pitzer Strain): Strain caused by eclipsing interactions between bonds on adjacent atoms.

-

Transannular Strain (Prelog Strain): Steric hindrance between atoms across a ring.

-

Van der Waals Interactions: Repulsive forces that occur due to the close proximity of the six bulky nitro (>N-NO₂) substituents that replace the methylene (B1212753) (–CH₂) groups in the parent isowurtzitane cage.[1]

A key finding from theoretical investigations is that the high positive heat of formation of CL-20 is not primarily due to the conventional ring strain of the parent isowurtzitane cage, which is comparable to that of cyclobutane.[1] Instead, the dominant contributions to its high energy content come from the torsional strain, transannular strain, and van der Waals interactions introduced by the six nitro groups.[1] This stored energy is released upon decomposition, contributing significantly to its explosive power.

Quantitative Analysis of Strain Energy in CL-20

The strain energy of CL-20 has been investigated primarily through computational chemistry methods. The data presented below is derived from a theoretical study that utilized Density Functional Theory (DFT) to calculate the heats of formation and subsequently determine the destabilization and strain energies.

| Compound/Conformer | Parent Compound ΔfH g° (kJ/mol) | Compound ΔfH g° (kJ/mol) | Destabilization Energy (DSE) (kJ/mol) | DSE per Substituent (kJ/mol) |

| CL-20 (HNIW I) | 240.0 | 558.8 | 318.8 | 26.6 |

| CL-20 (HNIW III) | 240.0 | 571.6 | 331.6 | 27.6 |

| Cubane | -63.6 | 622.2 | 685.8 | 85.7 |

| Octanitrocubane | -405.0 | 687.5 | 1,092.5 | 136.6 |

Table 1: Comparison of Gas-Phase Heats of Formation (ΔfH g°) and Destabilization Energies (DSE) for CL-20 and related cage compounds. Data sourced from a theoretical investigation by Bumpus (2012).[1] The parent compound for CL-20 is Hexaazaisowurtzitane (HAIW).

Destabilization Energy (DSE) is a measure of the energetic consequence of adding functional groups (in this case, -NO₂) to the parent cage structure. It encompasses the various forms of strain introduced by these substituents. As the table illustrates, the addition of six nitro groups to the hexaazaisowurtzitane cage results in a significant DSE of over 300 kJ/mol, which is a substantial contributor to the overall energy of the CL-20 molecule.[1]

Methodologies for Determining Strain Energy

Strain energy is a theoretical concept and cannot be measured by a single direct experiment.[7] It is determined by comparing the energy of the strained molecule to a hypothetical, strain-free reference.[6][8] This can be accomplished through both experimental and computational approaches.

Experimental Protocol: Calorimetry

The experimental determination of strain energy relies on measuring the heat of formation (ΔHf) of the compound, typically through bomb calorimetry, which measures the heat of combustion.

General Workflow:

-

Sample Preparation: A precise mass of the crystalline compound (e.g., CL-20) is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high precision.

-

Calculation of Heat of Combustion: The heat of combustion is calculated based on the temperature change and the known heat capacity of the calorimeter system.

-

Calculation of Heat of Formation: Using Hess's Law, the standard heat of formation (ΔHf°) of the compound is calculated from its heat of combustion and the known standard heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).

-

Strain Energy Calculation: The strain energy is then calculated by subtracting the theoretical heat of formation of a "strain-free" analogue from the experimentally determined ΔHf°. The strain-free value is estimated using group additivity methods, where the total enthalpy is the sum of contributions from its constituent chemical groups.

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular energetics.

General Workflow:

-

Model Construction: A 3D model of the molecule (e.g., a specific conformer of CL-20) is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This is a critical step, as the final energy is highly dependent on the molecular geometry.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A high-accuracy, single-point energy calculation is performed on the optimized geometry using a chosen theoretical level (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[9]

-

Calculation of Heat of Formation: The total electronic energy is used in conjunction with statistical thermodynamics to calculate the gas-phase heat of formation. This often involves using isodesmic or homodesmotic reactions, which are balanced chemical reactions that preserve the number and types of bonds, to minimize computational errors.[8]

-

Strain Energy Calculation: Similar to the experimental method, the strain energy is determined by comparing the calculated heat of formation of the strained molecule to that of a strain-free reference compound, which is also calculated at the same level of theory.

Visualization of Strain and Energetic Properties

The following diagrams illustrate the conceptual relationships between the molecular structure of CL-20, the resulting strain energy, and its performance as an energetic material.

Caption: Logical flow from CL-20's structure to its high performance.

Caption: Workflow for determining cage strain energy in CL-20.

Conclusion

The cage strain energy of this compound is a critical factor underpinning its exceptional performance as a high-energy material. While the inherent strain of the parent isowurtzitane cage is modest, the introduction of six nitro groups induces significant torsional, transannular, and steric strains.[1] This stored potential energy contributes directly to a high positive heat of formation, which is subsequently released upon detonation. Understanding the origins and magnitude of this strain is paramount for the rational design of new energetic materials that balance high performance with acceptable sensitivity and stability. The combined application of calorimetric experiments and high-level computational chemistry provides the essential framework for quantifying this fundamental property.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Strain (chemistry) - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Properties of HNIW Polymorphs

For Researchers and Scientists in Energetic Materials

Introduction

Hexanitrohexaazaisowurtzitane (HNIW), commonly known as CL-20, stands as one of the most powerful non-nuclear explosives developed. Its high energy density, stemming from a strained cage-like molecular structure with a 1:1 ratio of carbon atoms to nitro groups, makes it a material of significant interest for advanced military and industrial applications. The performance and safety of HNIW are intrinsically linked to its polymorphic nature. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. These different arrangements result in variations in physical and chemical properties, including density, thermal stability, sensitivity to external stimuli, and detonation performance.

This technical guide provides an in-depth overview of the theoretical properties of the primary polymorphs of HNIW. It is intended for researchers and scientists engaged in the study and application of energetic materials. The information is presented to facilitate a clear comparison of the polymorphs and to provide insight into the experimental methodologies used for their characterization.

Data Presentation: Comparative Properties of HNIW Polymorphs

The properties of HNIW are highly dependent on its crystalline form. Five polymorphs have been identified: α, β, γ, ε, and ζ. The α, β, γ, and ε forms are known to exist at ambient temperature and pressure, while the ζ-form is a high-pressure variant.[1] The ε-polymorph is the most technologically significant due to its superior density and thermal stability, which translate to the highest detonation performance among the polymorphs.[1]

Crystal and Physical Properties

The crystal structure dictates the packing efficiency of the molecules, which in turn influences the density—a critical parameter for the detonation performance of an explosive.[1]

| Property | α-HNIW | β-HNIW | γ-HNIW | ε-HNIW |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | Pbca | P2₁/n | P2₁/n |

| Theoretical Density (g/cm³) | ~1.98 | ~1.96 | ~1.916[1] | ~2.044[1] |

Note: Theoretical densities for α and β forms are based on general literature consensus, as a direct comparative theoretical study providing these values was not found in the search results.

Energetic and Stability Properties

The energetic output and sensitivity of HNIW polymorphs are of paramount importance for their application. Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for predicting these properties.

| Property | α-HNIW | β-HNIW | γ-HNIW | ε-HNIW |

| Calculated Heat of Formation (kJ/mol) | Not available in searched literature | Not available in searched literature | 571.6[2] | 558.8[2] |

| Calculated Detonation Velocity (km/s) | Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature |

| Calculated Detonation Pressure (GPa) | Not available in searched literature | Not available in searched literature | Not available in searched literature | Not available in searched literature |

| Relative Stability | Metastable | Metastable | Less stable than ε | Most stable |

| Phase Transition Temperature (°C) | Can transform to γ upon heating[1] | Can transform to other phases[1] | ε→γ transition occurs at ~150-180°C[1] | Most stable at ambient conditions |

Note: A comprehensive, directly comparable set of theoretically calculated detonation properties for all four polymorphs from a single study was not available in the search results. The provided heats of formation are for specific conformers studied and may not represent the bulk crystal. The relative stability is inferred from multiple sources indicating the practical application and focus on the ε-polymorph.

Experimental Protocols

The characterization of HNIW polymorphs and their phase transitions relies on several key analytical techniques. The following are generalized methodologies based on common practices in the field.

Powder X-Ray Diffraction (PXRD) for Polymorph Identification and Phase Transition Monitoring

Objective: To identify the crystalline phase of an HNIW sample and to monitor phase transitions as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the HNIW sample is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.

-

Data Acquisition:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range: A 2θ range of 10-40° is commonly used to capture the characteristic diffraction peaks of HNIW polymorphs.

-

Temperature Program (for phase transition studies): The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 180°C) at a controlled heating rate (e.g., 0.1°C/min to 5°C/min). PXRD patterns are collected at specific temperature intervals (e.g., every 5°C or 10°C).[1]

-

-

Data Analysis: The obtained diffraction patterns are compared with reference patterns for the known HNIW polymorphs to identify the phase(s) present. For phase transition studies, the appearance of new peaks and the disappearance or intensity change of existing peaks at different temperatures are analyzed to determine the transition temperature and kinetics.[1]

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transition Analysis

Objective: To determine the thermal stability, melting point, and enthalpy changes associated with phase transitions of HNIW polymorphs.

Methodology:

-

Sample Preparation: A small mass of the HNIW sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a sample pan (e.g., aluminum or gold-plated high-pressure crucibles). An empty, sealed pan is used as a reference.

-

Instrumentation: A Differential Scanning Calorimeter.

-

Data Acquisition:

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 5 K/minute or 10°C/min) over a desired temperature range (e.g., from room temperature to 300°C).

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting, solid-solid phase transitions) and exothermic events (e.g., decomposition) are observed as peaks. The onset temperature of an exothermic peak indicates the beginning of decomposition, providing a measure of thermal stability. The area under a peak corresponds to the enthalpy change of the transition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Polymorph Discrimination

Objective: To differentiate between the various polymorphs of HNIW based on their unique vibrational spectra.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the HNIW powder is placed directly onto the ATR crystal. Good contact is ensured by applying pressure. This method requires minimal sample preparation.

-

KBr Pellet: A small amount of HNIW is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Spectral Range: The mid-infrared region (typically 4000-400 cm⁻¹) is scanned.

-

Resolution and Scans: A resolution of 1-4 cm⁻¹ and an accumulation of 32 to 128 scans are common to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The resulting infrared spectrum is analyzed for characteristic absorption bands. Different polymorphs of HNIW exhibit distinct differences in their spectra, particularly in the regions associated with NO₂ stretching and deformation modes (e.g., 1590-1525 cm⁻¹ and 760-730 cm⁻¹).[3] These spectral fingerprints allow for the identification and quantification of the polymorphic composition of a sample.

Visualization of HNIW Polymorph Relationships

The interconversion between HNIW polymorphs is a critical aspect of its material science. The following diagram illustrates the key relationships, focusing on the well-studied ε to γ phase transition.

Caption: Phase transition pathways of HNIW polymorphs and influencing factors.

Conclusion

The polymorphic behavior of HNIW is a complex and critical field of study that directly impacts its performance and safety as a high-energy material. The ε-polymorph, with its high density and stability, remains the most sought-after form for practical applications. Understanding the theoretical properties of each polymorph and the conditions that induce phase transitions is essential for the synthesis, formulation, and long-term storage of HNIW-based energetic materials. While computational methods like DFT provide valuable insights into the intrinsic properties of these polymorphs, further research is needed to develop a complete and unified theoretical dataset. The experimental protocols outlined in this guide serve as a foundation for the accurate characterization and quality control of HNIW, ensuring its reliable and safe application in the field of energetic materials.

References

- 1. The study of external growth environments on the crystal morphology of ε-HNIW by molecular dynamics simulation | springerprofessional.de [springerprofessional.de]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Density Functional Theory and Density Functional Tight Binding Study of Phases of Nitrogen Including a High Energy Density Material N8 [mdpi.com]

An In-depth Technical Guide to the Early Research on CL-20 Explosive Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the characteristics of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), one of the most powerful non-nuclear explosives developed. This document delves into its synthesis, polymorphic forms, detonation properties, sensitivity, and thermal stability, presenting key quantitative data in structured tables and detailing experimental methodologies from foundational studies.

Introduction

First synthesized in 1987 by Dr. Arnold T. Nielsen at the Naval Weapons Center, China Lake, California, CL-20 (also known as HNIW) marked a significant advancement in energetic materials science.[1][2] Its caged polycyclic nitramine structure results in a high density, a positive heat of formation, and exceptional explosive performance, surpassing conventional explosives like HMX and RDX.[1] Early research focused on characterizing its fundamental properties to understand its potential and handling requirements for military and industrial applications.

Synthesis of CL-20

The initial synthesis of CL-20, as developed by Nielsen, is a multi-step process starting from the condensation of glyoxal (B1671930) with benzylamine (B48309) to form the isowurtzitane cage structure. This is followed by debenzylation and nitration to yield the final CL-20 molecule.[2][3]

Nielsen Synthesis Workflow

The foundational synthesis route established by Arnold Nielsen laid the groundwork for future production of CL-20. The process, while effective, presented challenges in scale-up, particularly with the use of sulfolane (B150427) and tetrafluoroborate (B81430) salts.[1]

Polymorphism in CL-20

CL-20 is known to exist in several crystalline polymorphic forms, with the most common being α, β, γ, and ε.[4][5] A high-pressure ζ form has also been identified.[5] The ε-polymorph is the most sought-after due to its highest density and thermal stability, which contribute to its superior detonation performance and lower sensitivity compared to the other forms.[4][6] The α-form is a hydrate.[7]

Relationship and Stability of CL-20 Polymorphs

The different polymorphs of CL-20 can interconvert under various conditions such as temperature, pressure, and in the presence of different solvents. The ε-form is the most thermodynamically stable under ambient conditions.[6]

Quantitative Characteristics of CL-20 Polymorphs

The following tables summarize the key physical and explosive properties of the main CL-20 polymorphs as determined in early research.

Table 1: Physical and Performance Properties of CL-20 Polymorphs

| Property | α-CL-20 | β-CL-20 | γ-CL-20 | ε-CL-20 |

| Crystal Density (g/cm³) | 1.907[8] | 1.825[8] | 1.900[8] | 2.044[5] |

| Heat of Formation (kJ/mol) | - | - | - | 377.4 ± 13[2] |

| Detonation Velocity (m/s) | - | - | - | 9380 - 9660[4][7] |

| Detonation Pressure (GPa) | - | - | - | ~44.22[9] |

Table 2: Sensitivity Characteristics of CL-20 Polymorphs

| Property | α-CL-20 | β-CL-20 | γ-CL-20 | ε-CL-20 |

| Impact Sensitivity, H₅₀ (J) | 10.14[4] | 11.86[4] | 12.20[4] | 13.13[4] |

| Friction Sensitivity (N) | - | - | - | >360[10] |

Experimental Protocols

The characterization of CL-20's properties relies on a suite of standardized tests for energetic materials. Below are detailed methodologies for key experiments cited in early research.

Sensitivity Testing

5.1.1. Impact Sensitivity (Drop-Weight Test)

This test determines the energy required to initiate a small sample of the explosive through impact.

-

Apparatus: A standard drop-weight impact tester, which consists of a guided weight that can be dropped from a known height onto a sample held between an anvil and a striker.

-

Procedure:

-

A small, precisely weighed sample of CL-20 (typically 30-40 mg) is placed on the anvil.[11][12]

-

A 2.0 kg or 2.5 kg weight is dropped from a predetermined height.[11][13]

-

The outcome (initiation or no initiation, detected by sound, flash, or smoke) is recorded.

-

The "up-and-down" or Bruceton method is commonly used, where the drop height is increased after a "no-go" and decreased after a "go".[13]

-

A series of at least 20-25 drops is performed to determine the 50% probability of initiation height (H₅₀), which is reported in Joules.[13][14]

-

5.1.2. Friction Sensitivity (BAM Friction Test)

This method assesses the sensitivity of an explosive to frictional stimuli.

-

Apparatus: A BAM (Bundesanstalt für Materialprüfung) friction tester, which consists of a fixed porcelain pin and a moving porcelain plate.[15]

-

Procedure:

-

A small amount of the CL-20 sample (approximately 10 mm³) is placed on the porcelain plate.[16]

-

A load is applied to the porcelain pin via a weighted lever arm. Loads can be varied, typically from 5 N to 360 N.[16]

-

The porcelain plate is moved back and forth under the pin once over a distance of 10 mm.[16]

-

The test is repeated six times at a given load, observing for any signs of initiation (report, crackling, sparks, or flame).[16]

-

The result is reported as the lowest load at which an initiation occurs in at least one of the six trials. A material is generally considered insensitive if no reaction occurs at 360 N.[15]

-

Performance Characterization

5.2.1. Detonation Velocity Measurement

The speed at which the detonation wave propagates through the explosive is a key performance metric.

-

Apparatus: A cylindrical charge of the explosive, ionization probes or optical fibers placed at known intervals along the charge, and a high-speed oscilloscope.

-

Procedure:

-

CL-20 is pressed into a cylindrical charge of a specific diameter and density.

-

Ionization probes or fiber optics are inserted into the charge at precisely measured distances.

-

The charge is initiated at one end with a detonator.

-

As the detonation front passes each probe/fiber, a signal is sent to the oscilloscope.

-

The detonation velocity is calculated by dividing the known distance between the probes/fibers by the measured time interval between the signals.[17]

-

Thermal Analysis

5.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal stability, phase transitions, and decomposition of CL-20.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small sample of CL-20 (typically 2-10 mg) is hermetically sealed in an aluminum pan.[18]

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 5, 10, 15, or 20 K/min) in a controlled atmosphere (typically nitrogen).

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting or phase transitions) and exothermic events (like decomposition) are recorded as peaks on the DSC curve.[18] The onset and peak temperatures of these events provide information on the thermal stability of the material.

-

Conclusion

The early research on CL-20 established it as a benchmark high-performance energetic material. Key findings highlighted the superior properties of the ε-polymorph, including its high density, detonation velocity, and relative insensitivity compared to other forms. The foundational work on its synthesis, while challenging, paved the way for more refined and cost-effective production methods. The detailed characterization of its explosive and thermal properties through standardized experimental protocols provided the essential data for its consideration in advanced military and industrial applications. This guide serves as a foundational resource for researchers and professionals, summarizing the critical early data and methodologies that continue to inform the ongoing development and application of CL-20.

References

- 1. imemg.org [imemg.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Solid–solid polymorphic transition of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) at high temperature by metadynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanical Sensitivity Improvement of CL-20 by Using Crystal Passivation: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Sensitivity of a CL-20/PNCB Spherical Composite for Security - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. utec-corp.com [utec-corp.com]

- 14. etusersgroup.org [etusersgroup.org]

- 15. jackson.engr.tamu.edu [jackson.engr.tamu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Core Chemistry of Polycyclic Nitramines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of polycyclic nitramines, a class of high-energy materials critical in various fields. This document delves into their synthesis, physicochemical properties, and decomposition mechanisms, presenting key data in a structured format to facilitate research and development.

Introduction to Polycyclic Nitramines

Polycyclic nitramines are organic compounds characterized by multiple ring structures containing N-NO₂ groups. Their compact, strained cage-like structures and high nitrogen and oxygen content contribute to their high density and large positive heats of formation, making them powerful energetic materials. The most prominent examples include 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). Understanding their fundamental chemistry is paramount for the development of new energetic materials with tailored properties, including enhanced performance and reduced sensitivity, and for assessing their environmental fate and toxicology.

Synthesis of Key Polycyclic Nitramines

The synthesis of polycyclic nitramines involves complex multi-step procedures. Below are detailed experimental protocols for the synthesis of CL-20, HMX, and RDX, compiled from established literature.

Experimental Protocol: Synthesis of CL-20

The synthesis of CL-20 typically starts from a precursor such as tetraacetyldibenzylhexaazaisowurtzitane (TADB) or 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazaisowurtzitane (TAIW).[1][2] A common method involves the nitrolysis of these precursors.

One-Pot Synthesis of CL-20 from TADB using a Zeolite/HNO₃ System[1]:

-

Materials: Tetraacetyldibenzylhexaazaisowurtzitane (TADB), 98% Nitric Acid (HNO₃), H-ZSM-5 Zeolite, Ice-water.

-

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer and a water condenser with a calcium chloride guard tube, add 5 mL of 98% nitric acid and 0.3 g of H-ZSM-5 zeolite.

-

Cool the mixture to 0 °C in an ice bath.

-

Gradually add 0.3 g (0.58 mmol) of TADB to the stirred mixture.

-

After the addition is complete, heat the mixture to 85 °C and maintain vigorous stirring for 24 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Remove the zeolite by suction filtration and wash it with 2 mL of hot 98% HNO₃.

-

Slowly pour the filtrate into 10 g of ice-water with stirring.

-

A pale yellow precipitate of crude CL-20 will form. Collect the precipitate by filtration through a sintered glass funnel (mesh 4).

-

Wash the crude product with water.

-

Purify the crude product by flash chromatography to obtain colorless crystals of CL-20 with a purity of >99% (as determined by HPLC).

-

Experimental Protocol: Synthesis of HMX

HMX can be synthesized through various routes, with the nitrolysis of hexamine being a common industrial method. Another approach involves the nitrolysis of 1,3,5,7-tetracetyl-1,3,5,7-tetraazacyclooctane (TAT).[3]

Synthesis of HMX by Nitrolysis of TAT using RFNA/P₂O₅[3]:

-